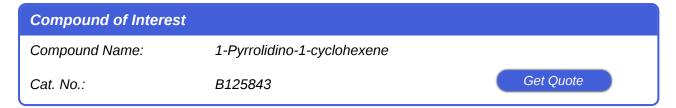


Spectroscopic and Synthetic Profile of 1-Pyrrolidino-1-cyclohexene: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and synthesis of **1-Pyrrolidino-1-cyclohexene**, a versatile intermediate in organic synthesis. The information presented herein is intended to support research and development activities in medicinal chemistry and materials science.

Spectroscopic Data

The structural elucidation of **1-Pyrrolidino-1-cyclohexene** is critically supported by Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and IR analyses.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR Spectroscopic Data



| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
|--------------------|--------------|-------------|---|
| 4.35 | t | 1H | =CH- |
| 2.85 | t | 4H | -N-(CH2)2- |
| 2.15 | m | 4H | =C-CH ₂ - and -C-CH ₂ - C= |
| 1.80 | m | 4H | Pyrrolidine -(CH ₂) ₂ - |
| 1.60 | m | 4H | Cyclohexene -(CH ₂) ₂ - |

¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|--|
| 146.5 | C=C-N |
| 98.5 | =CH- |
| 50.0 | -N-(CH ₂) ₂ - |
| 29.0 | Cyclohexene C4/C5 |
| 25.5 | Pyrrolidine -(CH ₂) ₂ - |
| 23.0 | Cyclohexene C3/C6 |

Infrared (IR) Spectroscopic Data

| Wavenumber (cm ⁻¹) | Description of Vibration |
|--------------------------------|--------------------------|
| 2930 | C-H stretch (alkane) |
| 2850 | C-H stretch (alkane) |
| 1640 | C=C stretch (enamine) |
| 1440 | CH ₂ bend |
| 1170 | C-N stretch |



Experimental Protocols Synthesis of 1-Pyrrolidino-1-cyclohexene

A common and effective method for the synthesis of **1-Pyrrolidino-1-cyclohexene** is the acid-catalyzed condensation of cyclohexanone with pyrrolidine.[1]

Materials:

- Cyclohexanone
- Pyrrolidine
- Toluene-4-sulfonic acid (catalyst)
- Toluene (solvent)
- Anhydrous Magnesium Sulfate (drying agent)

Procedure:

- In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine cyclohexanone (1 molar equivalent), pyrrolidine (2 molar equivalents), and a catalytic amount of toluene-4-sulfonic acid in toluene.
- Heat the mixture to reflux. The water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap.
- Monitor the progress of the reaction by observing the amount of water collected. The reaction is typically complete when the theoretical amount of water has been collected.
- After completion, cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by vacuum distillation to yield 1-Pyrrolidino-1-cyclohexene as a clear, light-yellow liquid.[1]



Spectroscopic Analysis

NMR Spectroscopy

For the acquisition of NMR spectra, the following general procedure for liquid samples can be followed:[2][3][4][5]

- Sample Preparation: Dissolve 5-20 mg of the purified **1-Pyrrolidino-1-cyclohexene** in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The solution should be homogeneous and free of particulate matter.
- Transfer to NMR Tube: Using a pipette, transfer the solution into a clean 5 mm NMR tube to a height of about 4-5 cm.
- Instrument Setup: Place the NMR tube into the spectrometer's spinner turbine and insert it into the magnet.
- Data Acquisition:
 - Locking: The spectrometer's field frequency is locked onto the deuterium signal of the solvent.
 - Shimming: The magnetic field homogeneity is optimized to obtain sharp spectral lines.
 - Tuning and Matching: The probe is tuned to the appropriate nucleus (¹H or ¹³C) to maximize signal intensity.
 - Acquisition: The spectrum is acquired using standard pulse sequences. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum.

FTIR Spectroscopy

For the analysis of liquid samples like **1-Pyrrolidino-1-cyclohexene**, Attenuated Total Reflectance (ATR) or a liquid transmission cell can be used.[6][7][8][9]

 Instrument Setup: Ensure the FTIR spectrometer is properly calibrated and perform a background scan.

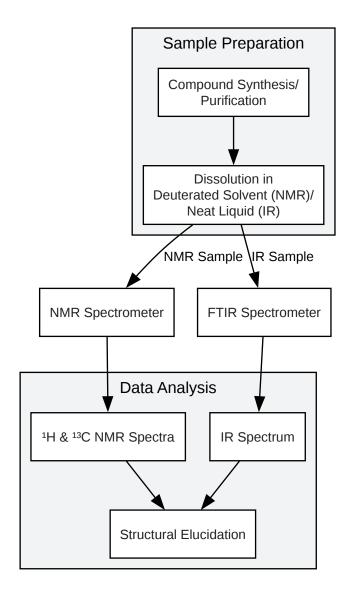


- Sample Application (ATR):
 - Place a small drop of the neat liquid sample directly onto the ATR crystal.
 - Ensure good contact between the sample and the crystal.
- Sample Loading (Liquid Cell):
 - Inject the liquid sample into a demountable or sealed liquid cell with IR-transparent windows (e.g., NaCl or KBr).
- Data Acquisition:
 - Acquire the spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
 - Multiple scans are typically averaged to improve the signal-to-noise ratio.
- Data Processing: The resulting spectrum is processed, and the absorption peaks are identified.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow from sample preparation to data analysis in a typical spectroscopic study.





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Caption: General workflow for spectroscopic analysis.

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